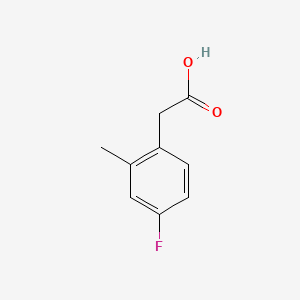

4-氟-2-甲基苯乙酸

描述

4-Fluoro-2-methylphenylacetic acid is a fluorinated organic compound that has garnered interest due to the unique properties of the fluorine atom. The presence of fluorine in organic molecules often leads to widespread use in various fields such as agrochemistry, biotechnology, and pharmacology. The fluorine atom can significantly alter the reactivity, biological activity, and toxicity of a compound, making the control of positional isomers crucial in the synthesis of pharmaceuticals .

Synthesis Analysis

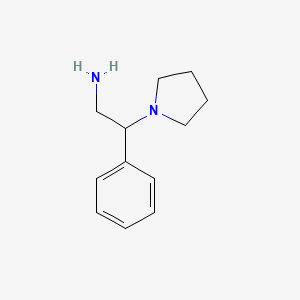

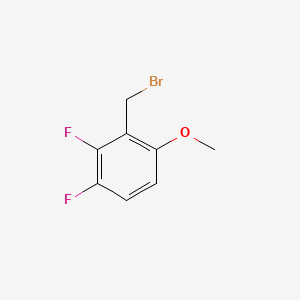

The synthesis of fluorinated compounds, including those related to 4-fluoro-2-methylphenylacetic acid, can be complex due to the need for high selectivity in fluorination. A practical synthesis route with an overall yield of 80% starting from 4-fluorophenylacetic acid has been developed for the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, which is structurally similar to 4-fluoro-2-methylphenylacetic acid . Additionally, methods involving Friedel-Crafts reactions and subsequent steps have been employed to synthesize related fluorinated compounds .

Molecular Structure Analysis

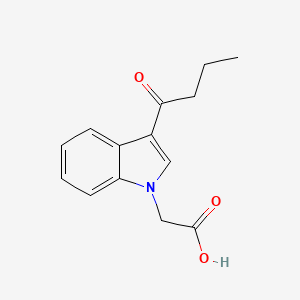

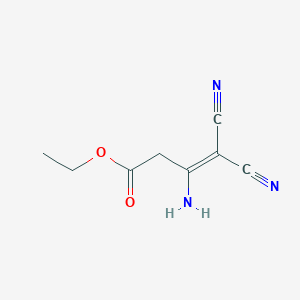

The molecular structure of related fluorinated compounds has been characterized using various techniques such as X-ray crystallography, NMR, and theoretical calculations. For instance, the crystal structure of a fluorinated α-aminonitrile compound has been solved using single-crystal X-ray diffraction data . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has been elucidated, providing insights into the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated compounds often participate in unique chemical reactions due to the electronic effects of the fluorine atom. For example, the synthesis of a potential radioligand for the GABA receptor in the brain involved a Schiff reaction of a fluorinated intermediate . The use of 2-fluoro-2-phenylacetic acid as a chiral derivatizing agent has also been explored, demonstrating the ability to distinguish enantiomers of alcohols through fluorine NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. Chromatographic selectivity studies have been conducted to separate positional isomers of fluorophenylacetic acids, revealing that the selectivity can be dominated by enthalpic or entropic processes depending on the isomers being separated . Theoretical studies, including DFT calculations, have been performed to understand the chemical reactivity and molecular descriptors of fluorinated compounds . Additionally, the synthesis and characterization of 2-(4-fluorophenoxy) acetic acid provided insights into the compound's crystal structure, intermolecular interactions, and energy frameworks .

科学研究应用

光物理性质和光脱羧

与S-氟比普罗芬相关的4-氟-2-甲基苯乙酸已被研究其光物理性质。Jiménez等人(2004年)使用光谱技术探索了这些性质,并发现该化合物在不同溶剂中发生光脱羧,形成各种产物(Jiménez, Miranda, Tormos, & Vayá, 2004)。

酶合成和不对称脱羧

Terao等人(2003年)报道了使用酶催化的不对称脱羧过程制备α-甲基-α-(2-氟-4-联苯基)丙酸(4-氟-2-甲基苯乙酸的衍生物),展示了化学合成应用(Terao, Ijima, Kakidani, & Ohta, 2003)。

合成治疗阿尔茨海默病的BACE1抑制剂

Zhou等人(2009年)开发了一种涉及3-溴-4-氟苯乙酸(相关化合物)的方法,用于合成有效的BACE1抑制剂。这种合成在开发治疗阿尔茨海默病的背景下具有重要意义(Zhou, Malamas, & Robichaud, 2009)。

用于神经退行性检测的荧光染料

Schmued和Hopkins(2000年)探讨了荧光素衍生物的使用,包括与4-氟-2-甲基苯乙酸相关的化合物,用于检测脑组织中毒物诱导的神经退行性。这对于研究神经毒素和神经退行性疾病具有重要意义(Schmued & Hopkins, 2000)。

制药化合物的关键中间体合成

易凡(2010年)描述了使用涉及4-氟-2-甲基苯乙酸的过程合成广泛使用的降低胆固醇药物阿托伐他汀钙的关键中间体(Yi-fan, 2010)。

基因编码的荧光氨基酸

Summerer等人(2006年)讨论了荧光氨基酸的生物合成,这些氨基酸可以与4-氟-2-甲基苯乙酸衍生物相关的研究联系起来。这在研究蛋白质结构和功能方面具有应用(Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006)。

卤代苯乙酸的反应性和光谱分析

Srivastava等人(2015年)对卤代苯乙酸的反应性、酸度和振动光谱进行了比较研究,包括氟衍生物。这项研究对于理解4-氟-2-甲基苯乙酸等化合物的化学性质和潜在应用具有相关性(Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015)。

化学生物学中的荧光氨基酸

程等人(2020年)回顾了设计和合成荧光氨基酸,包括与4-氟-2-甲基苯乙酸相关的氨基酸,以及它们在化学生物学中的应用。这包括它们在成像和研究生物过程中的应用(Cheng, Kuru, Sachdeva, & Vendrell, 2020)。

量子化学和微波光谱学

Barone等人(2023年)结合了实验和理论方法,包括机器学习和量子化学,研究了天然存在的氟化氨基酸4-氟-苏氨酸。这项研究对于理解生物分子中氟取代效应具有相关性(Barone, Fusè, Aguado, Potenti, Léon, Alonso, Mata, Lazzari, Mancini, Spada, Gualandi, Cozzi, Puzzarini, & Alonso, 2023)。

安全和危害

4-Fluoro-2-methylphenylacetic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended .

属性

IUPAC Name |

2-(4-fluoro-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZXQTAPRQFRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407543 | |

| Record name | 4-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-methylphenylacetic acid | |

CAS RN |

407640-40-8 | |

| Record name | 4-Fluoro-2-methylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-2-methylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)